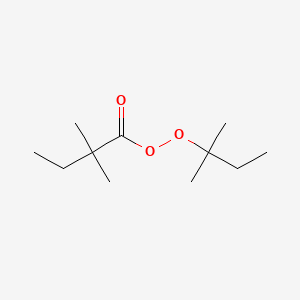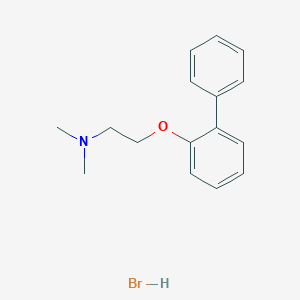
Butyl ethyl titanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl ethyl titanate is an organotitanium compound widely used in various industrial applications. It is known for its role as a catalyst, crosslinking agent, and adhesion promoter. This compound is particularly valued for its ability to enhance the properties of materials, making it a crucial component in the production of coatings, plastics, and other materials.
Vorbereitungsmethoden
Butyl ethyl titanate can be synthesized through several methods. One common approach is the sol-gel process, which involves the hydrolysis and condensation of titanium alkoxides. In this method, butyl and ethyl alcohols react with titanium tetrachloride under controlled conditions to form this compound. The reaction typically requires a catalyst, such as an acid or base, to facilitate the process .
Industrial production of this compound often involves the use of high-purity raw materials and precise reaction conditions to ensure the desired product quality. The sol-gel method is favored for its ability to produce high-purity and homogeneous products .
Analyse Chemischer Reaktionen
Butyl ethyl titanate undergoes various chemical reactions, including hydrolysis, esterification, and transesterification.
Hydrolysis: When exposed to moisture, this compound hydrolyzes to form titanium dioxide and the corresponding alcohols (butanol and ethanol).
Esterification: this compound can catalyze the esterification of carboxylic acids with alcohols, forming esters.
Transesterification: In this reaction, this compound facilitates the exchange of alkoxy groups between esters and alcohols, producing new esters.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of butyl ethyl titanate involves its ability to form strong bonds with various substrates. This compound acts as a coupling agent, creating a molecular bridge between different materials. In esterification and transesterification reactions, this compound facilitates the formation of esters by providing a reactive titanium center that interacts with carboxylic acids and alcohols .
Vergleich Mit ähnlichen Verbindungen
Butyl ethyl titanate is part of a broader class of organotitanium compounds, including:
Tetra-n-butyl titanate: Similar to this compound, it is used as a catalyst and crosslinking agent but has different alkoxy groups.
Tetra-isopropyl titanate: This compound is also used in esterification reactions but has different solubility and reactivity properties.
Tetra-2-ethylhexyl titanate: Known for its use in producing high-performance coatings, it offers unique properties compared to this compound.
This compound stands out due to its specific combination of butyl and ethyl groups, which provide a balance of reactivity and solubility, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
93918-90-2 |
|---|---|
Molekularformel |
C12H32O4Ti |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
butan-1-ol;ethanol;titanium |
InChI |
InChI=1S/2C4H10O.2C2H6O.Ti/c2*1-2-3-4-5;2*1-2-3;/h2*5H,2-4H2,1H3;2*3H,2H2,1H3; |
InChI-Schlüssel |
WHKYTSAHPCLOOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO.CCCCO.CCO.CCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)





![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)







